molecular formula C11H18BrNO B8343184 5-(7-Bromoheptyl)-3-methylisoxazole

5-(7-Bromoheptyl)-3-methylisoxazole

Cat. No. B8343184
M. Wt: 260.17 g/mol
InChI Key: PERMMNGYOZXRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(7-Bromoheptyl)-3-methylisoxazole is a useful research compound. Its molecular formula is C11H18BrNO and its molecular weight is 260.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(7-Bromoheptyl)-3-methylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(7-Bromoheptyl)-3-methylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(7-Bromoheptyl)-3-methylisoxazole

Molecular Formula

C11H18BrNO

Molecular Weight

260.17 g/mol

IUPAC Name

5-(7-bromoheptyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C11H18BrNO/c1-10-9-11(14-13-10)7-5-3-2-4-6-8-12/h9H,2-8H2,1H3

InChI Key

PERMMNGYOZXRIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 46.1 ml of diisopropylamine in 100 ml of tetrahydrofuran at 0°-5° C. was added 126 ml of 2.6M n-butyllithium in hexane over a period of about 20 minutes. The mixture was cooled to -50° C., 31.95 g of 3,5-dimethylisoxazole was added and the mixture stirred for 30 minutes. The latter mixture was cooled to -78° C. and 101.6 ml of 1,6-dibromohexane was added dropwise. After the addition was complete, the temperature of the reaction mixture was allowed to rise to room temperature and kept there for about 40 hours. Saturated aqueous ammonium chloride solution was then added and the mixture extracted with ethyl acetate. The ethyl acetate extracts were dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was distilled to remove excess dibromide (b.p. 50° C., 0.5 mm) and suspended in hexane. The suspension was decolorized with charcoal, filtered and cooled in a refrigerator overnight. The mixture was filtered and the filtrate concentrated in vacuo to give 57 g of 5-(7-bromoheptyl)-3-methylisoxazole as a colorless oil.
Quantity
46.1 mL
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reactant
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126 mL
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100 mL
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0 (± 1) mol
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solvent
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31.95 g
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101.6 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (8.4 ml, 0.06 mol) in THF, was added, at -5° C., and under nitrogen, n-butyllithium (1.6M in Hexane, 37.5 ml, 0.06 mole). After the addition was complete, the solution was cooled to -70° C. and 3,5-dimethylisoxazole (5.82 g, 0.06 mol) in THF (20 ml) was added dropwise. The mixture was stirred for an additional hour at -70° C., then added, via nitrogen purge, to a solution of 1,6-dibromohexane (58.56 g, 0.24 mol) in THF (40 ml), and chilled to -70° C. with stirring. The mixture was allowed to gradually warm to room temperature and then stirred overnight. After quenching with saturated solution of ammonium chloride (30 ml), the mixture was extracted with isopropylacetate (250 ml) and the extract was washed with distilled water and dried. Removal of the solvent and excess 1,6-dibromohexane gave an oil which was purified by c.c. (EtAcO/Hexane; 1:4).
Quantity
8.4 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Quantity
37.5 mL
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reactant
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5.82 g
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reactant
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Quantity
20 mL
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solvent
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Quantity
58.56 g
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step Four

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